molecular formula C13H12ClNO3S B2775497 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide CAS No. 16936-97-3

3-chloro-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No. B2775497
CAS RN: 16936-97-3
M. Wt: 297.75
InChI Key: XPFKSWNDUANQHK-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methoxyphenyl)benzenesulfonamide, also known as 3-Cl-4-MSB, is a chemical compound that has been extensively studied for its potential use in pharmaceutical research. It is a sulfonamide derivative that has shown promising results in various scientific applications, including cancer treatment, anti-inflammatory therapy, and as an inhibitor of carbonic anhydrase enzymes.

Scientific Research Applications

Cognitive Enhancement and Neuroprotection

SB-399885, a related compound, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It demonstrates potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. The compound's cognitive-enhancing effects are likely mediated through enhancements of cholinergic function, as demonstrated in aged rat models and novel object recognition paradigms (Hirst et al., 2006).

Agricultural Applications

Chlorsulfuron, a structurally related herbicide, shows selective activity in cereals due to the ability of tolerant plants to rapidly metabolize the herbicide to inactive forms. This selectivity is crucial for its use as a postemergence herbicide, highlighting the biological mechanisms behind the selective action of such compounds in agriculture (Sweetser et al., 1982).

Photodynamic Therapy for Cancer

A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups has been synthesized, showing high singlet oxygen quantum yield. This compound is promising for photodynamic therapy (PDT) applications in cancer treatment due to its potent photosensitizing capabilities, offering a new avenue for the development of effective PDT agents (Pişkin et al., 2020).

Molecular Structure and Assembly

Research on arylsulfonamide para-alkoxychalcone hybrids reveals the impact of methylene group inclusion on molecular conformation and assembly. These studies provide insights into the structural basis of compound interactions and potential applications in designing molecules with specific properties (de Castro et al., 2013).

Progesterone Receptor Antagonists

Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has introduced a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds offer potential for clinical treatment of diseases like uterine leiomyoma and endometriosis. The benzenesulfonanilide skeleton functions as a new scaffold for PR antagonists, showcasing the versatility of benzenesulfonamide derivatives in drug development (Yamada et al., 2016).

properties

IUPAC Name

3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKSWNDUANQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-methoxyphenyl)benzenesulfonamide

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